molecular formula C8H16N2O3 B555553 H-D-Lys(AC)-OH CAS No. 51621-57-9

H-D-Lys(AC)-OH

Cat. No. B555553
CAS RN: 51621-57-9
M. Wt: 188.22 g/mol
InChI Key: DTERQYGMUDWYAZ-SSDOTTSWSA-N
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Description

“H-D-Lys(AC)-OH” is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 . It is also known by other synonyms such as “this compound” and "N-EPSILON-ACETYL-D-LYSINE" . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.22 g/mol . It has a computed XLogP3 value of -2.8, indicating its solubility characteristics . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 188.11609238 g/mol . The topological polar surface area is 92.4 Ų .

Scientific Research Applications

  • Liquid Chromatography-Mass Spectrometry (LC-MS) in Vitamin D Analysis : LC-MS has shown significant advancement in measuring vitamin D metabolites and analogues, offering flexibility, sensitivity, and specificity crucial for clinical testing and research into various diseases linked with vitamin D levels (El-Khoury, Reineks, & Wang, 2011).

  • Vitamin D's Role in Health and Disease : This topic encompasses the methodologies used in clinical laboratories for 25-OHD testing, including immunoassays and LC-MS, highlighting the need for method standardization and further research into vitamin D's link with non-skeletal diseases (Su, Narla, & Zhu, 2014).

  • OH∗ Chemiluminescence in Hydrogen Combustion : Research on OH∗ formation in the H2/O2 system through shock-tube experiments contributes to understanding hydrogen combustion, offering insights into the kinetics of OH∗ emission and its relevance to combustion systems (Kathrotia et al., 2010).

  • Quantitative NMR for Natural Products Analysis : Quantitative NMR (qHNMR) has emerged as a principal analytical method for the quantitative determination of metabolites in complex biological matrices, underlining its analytical potential and limitations in natural products research (Pauli, Jaki, & Lankin, 2005).

  • Air-Displacement Plethysmography for Body-Composition Assessment : This method is highlighted as a practical alternative to traditional body-composition techniques, offering insights into its accuracy and application in assessing body fat in adults and children (Fields, Goran, & McCrory, 2002).

Safety and Hazards

Safety data for “H-D-Lys(AC)-OH” suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . Skin and eye contact should be avoided, and contaminated clothing should be removed immediately . In case of a spill or leak, dust formation should be avoided, and the area should be ventilated .

Mechanism of Action

Target of Action

H-D-Lys(AC)-OH is a synthetic peptide substrate that primarily targets proteolytic enzymes , specifically serine proteases . These enzymes play a crucial role in various biological processes, including coagulation and fibrinolysis .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. Proteolytic enzymes cleave the peptide bond in the substrate, leading to the formation of color or fluorescence . This reaction can be followed spectrophotometrically, and the intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the process of fibrinolysis . In this pathway, the serine protease plasmin plays a key role by dissolving fibrin in blood clots . The compound, acting as a substrate for plasmin, can therefore influence the rate of fibrinolysis .

Result of Action

The cleavage of this compound by proteolytic enzymes results in the formation of color or fluorescence, which can be measured spectrophotometrically . This provides a quantitative measure of the proteolytic activity of the enzymes, thereby allowing researchers to monitor and study these enzymes’ functions in various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzymes and the rate of the reaction . Furthermore, the presence of other substances, such as enzyme inhibitors or competing substrates, could also impact the compound’s action.

properties

IUPAC Name

(2R)-6-acetamido-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERQYGMUDWYAZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426374
Record name N~6~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51621-57-9
Record name N~6~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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